molecular formula C21H29Cl2NO3 B14685183 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride CAS No. 26321-25-5

2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride

Cat. No.: B14685183
CAS No.: 26321-25-5
M. Wt: 414.4 g/mol
InChI Key: CIIJCPXBUMSMMU-UHFFFAOYSA-N
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Description

2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy groups and a diisopropylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-chloro-3-(4-chlorophenoxy)-2-propanol . This intermediate is then reacted with diisopropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The chlorophenoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

26321-25-5

Molecular Formula

C21H29Cl2NO3

Molecular Weight

414.4 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)phenoxy]-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride

InChI

InChI=1S/C21H28ClNO3.ClH/c1-15(2)23(16(3)4)13-18(24)14-25-20-7-5-6-8-21(20)26-19-11-9-17(22)10-12-19;/h5-12,15-16,18,24H,13-14H2,1-4H3;1H

InChI Key

CIIJCPXBUMSMMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(COC1=CC=CC=C1OC2=CC=C(C=C2)Cl)O)C(C)C.Cl

Origin of Product

United States

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